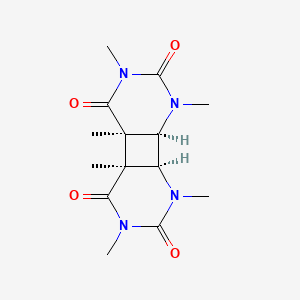

1,3-Dimethylthymine cyclobutane dimer

Description

The 1,3-dimethylthymine cyclobutane dimer (1,3-DMT dimer) is a cyclobutane pyrimidine dimer (CPD) formed via UV-induced [2+2] photocycloaddition between adjacent thymine residues in DNA. Methylation at the 1,3-positions of thymine introduces steric and electronic modifications that influence its photochemical behavior, stability, and biological interactions . CPDs are major DNA lesions responsible for mutagenesis and carcinogenesis, with repair mechanisms including nucleotide excision repair (NER) and photoreactivation by photolyases . The 1,3-DMT dimer serves as a model compound for studying the structural and biochemical effects of methylated CPDs, which may alter DNA-protein interactions and repair efficiency compared to non-methylated analogs .

Properties

CAS No. |

7025-74-3 |

|---|---|

Molecular Formula |

C14H20N4O4 |

Molecular Weight |

308.33 g/mol |

IUPAC Name |

(1R,2S,7S,8R)-3,5,7,8,10,12-hexamethyl-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone |

InChI |

InChI=1S/C14H20N4O4/c1-13-7(15(3)11(21)17(5)9(13)19)8-14(13,2)10(20)18(6)12(22)16(8)4/h7-8H,1-6H3/t7-,8+,13+,14- |

InChI Key |

KHZHANSFNHZADJ-ZPAAZFHLSA-N |

SMILES |

CC12C(C3C1(C(=O)N(C(=O)N3C)C)C)N(C(=O)N(C2=O)C)C |

Isomeric SMILES |

C[C@@]12[C@@H]([C@H]3[C@@]1(C(=O)N(C(=O)N3C)C)C)N(C(=O)N(C2=O)C)C |

Canonical SMILES |

CC12C(C3C1(C(=O)N(C(=O)N3C)C)C)N(C(=O)N(C2=O)C)C |

Synonyms |

1,3-dimethylthymine cyclobutane dimer 1,3-dimethylthymine cyclobutane dimer, (c,a-TD)-isomer 1,3-dimethylthymine cyclobutane dimer, (t,s-TD)-isomer 1,3-dimethylthymine cyclobutane dimer, NS-isomer 1,3-DTCBD |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Cyclobutane pyrimidine dimers vary based on substituents, stereochemistry, and base composition. Key analogs include:

Key Insight : Methylation in 1,3-DMT dimer increases hydrophobicity and may impede repair enzyme access compared to T⟨⟩T .

Photochemical Formation and Efficiency

UV-induced dimerization efficiency depends on base pairing, excimer formation, and electronic effects:

Data : Thymine-based dimers (1,3-DMT, T⟨⟩T) exhibit higher efficiency due to favorable orbital overlap and absence of excimer interference .

Physical and Chemical Properties

UV Absorption Profiles

Cyclobutane formation shifts absorption peaks due to reduced π-conjugation:

Note: The 1,3-DMT dimer’s shorter λmax (192 nm) reflects electronic perturbations from methyl groups .

Alkaline Reactivity

Under alkaline conditions, CPDs undergo hydrolysis at the C4 carbonyl:

| Compound | Reactivity Product | Rate (Relative) |

|---|---|---|

| 1,3-DMT dimer | Hemiaminal intermediate | Moderate |

| T⟨⟩T dimer | Hemiaminal intermediate | Fast |

| DMU dimer | Hemiaminal intermediate | Slower |

Insight : Methylation in 1,3-DMT may slow hydrolysis compared to T⟨⟩T due to steric shielding .

Repair Mechanisms

Photolyases and NER pathways show variable efficiency for methylated CPDs:

| Compound | Photolyase Repair Efficiency | NER Efficiency |

|---|---|---|

| 1,3-DMT dimer | Reduced | Moderate |

| T⟨⟩T dimer | High | High |

| C⟨⟩C dimer | Low | Low |

Data : Methylation in 1,3-DMT dimer likely hinders photolyase binding, delaying repair .

Mutagenic Potential

Methylated CPDs exhibit distinct mutagenesis profiles:

| Compound | Mutation Type | Frequency |

|---|---|---|

| 1,3-DMT dimer | C→T transitions | High |

| T⟨⟩T dimer | T→T mutations | Moderate |

| C⟨⟩C dimer | C→T transitions | High |

Note: 1,3-DMT’s methylation may promote replication errors by stabilizing mismatches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.